4‑F Substitution Increases Hydrogen‑Bond Acceptor Count Relative to the Unsubstituted Benzothiazole Analog
The 4‑fluoro substituent on the benzothiazole ring elevates the hydrogen‑bond acceptor (HBA) count to 6, compared with 5 for the 4‑H analogue (CAS 1351661‑64‑7). This single‑atom change adds a halogen‑bond donor and a weak H‑bond acceptor that can engage the glycine‑rich loop or DFG motif in kinase active sites [1][2].
| Evidence Dimension | Hydrogen‑Bond Acceptor Count (PubChem computed property) |
|---|---|
| Target Compound Data | 6 HBA |
| Comparator Or Baseline | 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1351661‑64‑7): 5 HBA |
| Quantified Difference | +1 HBA (20 % increase) |
| Conditions | Computed by Cactvs 3.4.8.18 via PubChem 2.1 |
Why This Matters
An additional HBA site can create a structurally verifiable differentiation in binding free energy that directly influences kinase selectivity, making the 4‑F compound the preferred choice when the SAR hypothesis requires a halogen at the 4‑position.
- [1] PubChem Compound Summary for CID 71790334, 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1421475-59-3). National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 56765764, 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1351661-64-7). National Center for Biotechnology Information (2026). View Source
